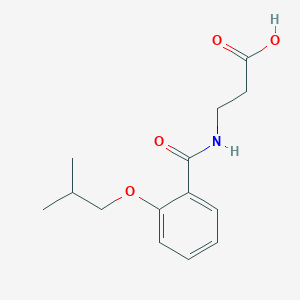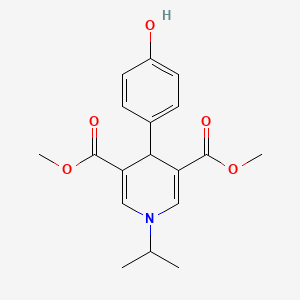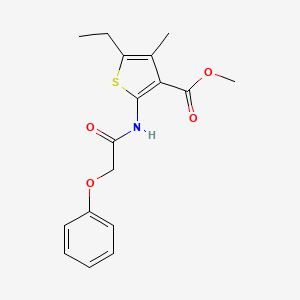
methyl 5-ethyl-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-ethyl-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate is a thiophene derivative. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. They exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
The synthesis of thiophene derivatives, including methyl 5-ethyl-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate, typically involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of sulfur with various substrates under specific conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 5-ethyl-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Thiophene derivatives, including methyl 5-ethyl-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate, have significant applications in scientific research. They are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . In medicinal chemistry, they are explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents . Additionally, they are used in the synthesis of novel compounds with enhanced pharmacological properties.
Mechanism of Action
The mechanism of action of methyl 5-ethyl-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Methyl 5-ethyl-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate can be compared with other thiophene derivatives such as suprofen and articaine . Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct pharmacological properties.
Properties
IUPAC Name |
methyl 5-ethyl-4-methyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-4-13-11(2)15(17(20)21-3)16(23-13)18-14(19)10-22-12-8-6-5-7-9-12/h5-9H,4,10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVOOSCTZDYHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(S1)NC(=O)COC2=CC=CC=C2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5787568.png)
![[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-bromo-2-methylphenoxy)acetate](/img/structure/B5787574.png)
![2-[(4-chlorobenzyl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B5787575.png)
![(1E)-1-(3,4-dimethoxyphenyl)-N-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)ethanimine](/img/structure/B5787582.png)
![N-(1,3-BENZODIOXOL-5-YL)-N'-[2-(DIFLUOROMETHOXY)-5-METHYLPHENYL]UREA](/img/structure/B5787590.png)
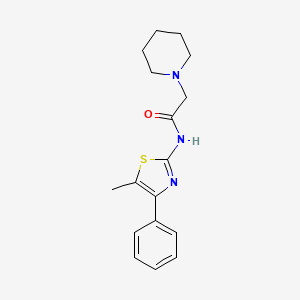
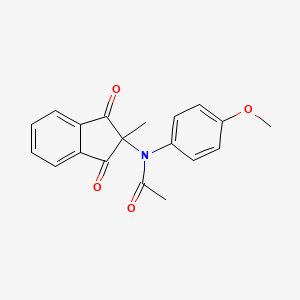
![(2E)-3-(4-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]prop-2-enamide](/img/structure/B5787602.png)
![2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5787607.png)
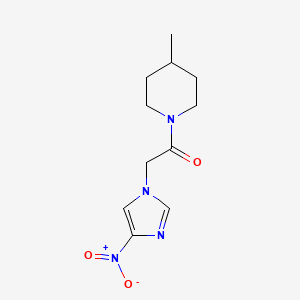
![N-(3-CHLORO-4-METHOXYPHENYL)-N-({N'-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE](/img/structure/B5787624.png)
